Methyl 5-(5-Chloro-2-fluorophenyl)isoxazole-3-carboxylate
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Overview
Description
Methyl 5-(5-Chloro-2-fluorophenyl)isoxazole-3-carboxylate is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which can significantly influence its chemical properties and biological activities.
Preparation Methods
The synthesis of Methyl 5-(5-Chloro-2-fluorophenyl)isoxazole-3-carboxylate typically involves cycloaddition reactions. One common method is the (3+2) cycloaddition of nitrile oxides with alkynes. The reaction is often catalyzed by copper (I) or ruthenium (II) catalysts . The reaction conditions usually involve moderate temperatures and the use of solvents like methanol or ethanol. Industrial production methods may employ continuous flow reactors to optimize yield and purity while minimizing waste.
Chemical Reactions Analysis
Methyl 5-(5-Chloro-2-fluorophenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by other groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 5-(5-Chloro-2-fluorophenyl)isoxazole-3-carboxylate has several applications in scientific research:
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 5-(5-Chloro-2-fluorophenyl)isoxazole-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The chloro and fluoro substituents enhance its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Methyl 5-(5-Chloro-2-fluorophenyl)isoxazole-3-carboxylate can be compared with other isoxazole derivatives such as:
Methyl 5-(4-fluorophenyl)isoxazole-3-carboxylate: This compound lacks the chloro substituent, which may result in different chemical reactivity and biological activity.
Methyl 5-(3-fluorophenyl)isoxazole-3-carboxylate: The position of the fluoro substituent on the phenyl ring can influence the compound’s properties.
Methyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate: The presence of a methoxy group instead of chloro and fluoro groups can lead to different interactions with biological targets.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H7ClFNO3 |
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Molecular Weight |
255.63 g/mol |
IUPAC Name |
methyl 5-(5-chloro-2-fluorophenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C11H7ClFNO3/c1-16-11(15)9-5-10(17-14-9)7-4-6(12)2-3-8(7)13/h2-5H,1H3 |
InChI Key |
UUNHEOXIXTZDDA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NOC(=C1)C2=C(C=CC(=C2)Cl)F |
Origin of Product |
United States |
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